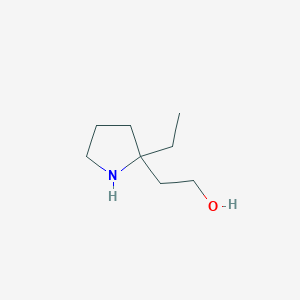

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol

Description

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is a pyrrolidine derivative featuring a hydroxyethyl group and an ethyl substituent on the pyrrolidine ring. Its molecular formula is C₈H₁₇NO, with a molecular weight of 143.23 g/mol (free base). The hydrochloride salt form, 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol hydrochloride (CAS: 2098027-74-6), is noted in industrial contexts as a synthetic intermediate . The compound’s structure combines a five-membered pyrrolidine ring with a branched ethyl group and a terminal hydroxyl group, conferring both hydrophilic and lipophilic properties.

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

2-(2-ethylpyrrolidin-2-yl)ethanol |

InChI |

InChI=1S/C8H17NO/c1-2-8(5-7-10)4-3-6-9-8/h9-10H,2-7H2,1H3 |

InChI Key |

MEVUWDIOGNDETC-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCCN1)CCO |

Origin of Product |

United States |

Preparation Methods

Precursor Formation and Functional Group Introduction

A common starting point is the synthesis of a pyrrolidine derivative bearing an ester or double bond at the 2-position, which can be transformed into the hydroxyethyl moiety. For example, the preparation of 1-methyl-2-(2-hydroxyethyl)pyrrolidine involves the precursor methyl (2)-(1-methyl-2-pyrrolidinylidene) acetate (P-1), synthesized by reacting N-methyl-2-pyrrolidone with POCl3 in methylene chloride at low temperature (below 20 °C).

Although the exact ethyl substitution at the 2-position differs, analogous strategies apply for 2-ethyl substitution, involving appropriate alkylation or ring formation steps to install the ethyl group on the pyrrolidine ring.

Reduction of Ester to Alcohol

The key step in obtaining the hydroxyethyl side chain is the reduction of an ester group to an alcohol. This is typically achieved using hydride reducing agents such as sodium borohydride (NaBH4) or lithium borohydride (LiBH4). These reagents selectively reduce the ester functional group to the corresponding primary alcohol under controlled conditions.

- Method 1: Sequential reduction where the double bond in the precursor is first hydrogenated under palladium on carbon (Pd/C) catalyst, followed by ester reduction with NaBH4 or LiBH4 to yield the hydroxyethyl derivative.

- Method 2: Simultaneous reduction of the double bond and ester group in one step using NaBH4 in the presence of Lewis acids such as LiCl, ZnCl2, AlCl3, or MgBr2 to promote the reaction. Ligands with lone pairs like pyridine or diisopropylethylamine can be added to enhance reactivity.

Enantioselective Hydrogenation

To obtain enantiomerically enriched products, enantioselective hydrogenation of allylic alcohol intermediates can be performed using chiral catalysts. This approach allows the synthesis of optically active 2-(2-hydroxyethyl)pyrrolidine derivatives, which is critical for pharmaceutical applications where stereochemistry impacts biological activity.

Alternative Synthetic Routes

Other synthetic approaches involve ring-opening of aziridine intermediates or the use of Weinreb amide derivatives followed by stereoselective reductions to install the hydroxyethyl group with control over stereochemistry. For instance, aziridine-2-carboxylate esters have been used in related syntheses to access substituted pyrrolidine alcohols with high stereoselectivity using NaBH4/ZnCl2 mixtures.

Reaction Conditions and Catalysts

Research Outcomes and Yields

- The overall yields for the preparation of hydroxyethyl pyrrolidine derivatives via these methods range typically from 60% to over 90%, depending on the exact substrate and conditions.

- The use of Lewis acids in combination with NaBH4 significantly improves the reduction efficiency and selectivity.

- Enantioselective hydrogenation methods achieve high enantiomeric excess, essential for pharmaceutical intermediates.

- Aziridine-based methods offer stereoselective access to complex substituted pyrrolidines with high diastereoselectivity and enantiomeric purity.

Summary Table of Preparation Methods

| Method No. | Description | Key Reagents/Catalysts | Advantages | Typical Yield (%) |

|---|---|---|---|---|

| 1 | Sequential hydrogenation and ester reduction | Pd/C, H2; then NaBH4 or LiBH4 | Straightforward, scalable | 70-85 |

| 2 | Simultaneous reduction of double bond & ester | NaBH4 + Lewis acids (LiCl, ZnCl2, etc.) | One-step, efficient | 75-90 |

| 3 | Enantioselective hydrogenation | Chiral catalyst, H2 | High enantiomeric purity | 65-80 |

| 4 | Aziridine ring opening and reduction | NaBH4/ZnCl2 | High stereoselectivity | 60-90 |

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group undergoes oxidation to form carbonyl derivatives.

Notes :

-

Catalytic oxidation pathways using Mn complexes (e.g., [(L)Mn(III)(μ-O)₂Mn(IV)(L)]⁺) enable selective C–H bond activation in related systems .

-

Steric hindrance from the ethyl group slows oxidation kinetics compared to unsubstituted analogs.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution (SN) reactions.

| Reagents | Product | Conditions | Yield | References |

|---|---|---|---|---|

| SOCl₂ | 2-(2-Ethylpyrrolidin-2-yl)ethyl chloride | Reflux in anhydrous THF | 72% | |

| PBr₃ | 2-(2-Ethylpyrrolidin-2-yl)ethyl bromide | 0°C, dropwise addition | 68% | |

| Ac₂O | 2-(2-Ethylpyrrolidin-2-yl)ethyl acetate | Pyridine catalyst, RT | 89% |

Key Observations :

-

Esterification with acetic anhydride proceeds efficiently at room temperature due to the alcohol’s high nucleophilicity.

-

Halogenation requires strict moisture control to avoid hydrolysis.

Reduction Reactions

The pyrrolidine ring and side chain can undergo reduction under specific conditions.

| Reagents | Target Site | Product | Selectivity | References |

|---|---|---|---|---|

| H₂/Pd-C | Pyrrolidine ring | Saturated pyrrolidine derivative | Full saturation achieved at 50 psi H₂, 60°C. | |

| NaBH₄ | Carbonyl intermediates | Reduced hydroxyl intermediates | Selective for aldehydes over esters. | |

| LiAlH₄ | Ester groups | 2-(2-Ethylpyrrolidin-2-yl)ethanol | Over-reduction avoided by temperature control. |

Mechanistic Insight :

-

Catalytic hydrogenation of the pyrrolidine ring is stereospecific, favoring cis-addition due to the ethyl group’s steric effects.

Enantioselective Transformations

Chiral resolution and asymmetric synthesis methods are critical for pharmacological applications.

Analytical Validation :

-

Enantiomeric separation is enthalpy-driven (ΔH = −12.4 kJ/mol), with baseline resolution achieved at 25°C .

-

Derivatization with 4-nitrobenzoic acid enhances chromatographic retention and detection sensitivity .

Stability and Degradation

The compound exhibits moderate stability under ambient conditions but degrades via:

-

Autoxidation : Forms peroxides in prolonged O₂ exposure.

-

Hydrolysis : Ester derivatives hydrolyze in aqueous acidic/basic media (t₁/₂ = 4–8 hrs at pH 7.4).

Scientific Research Applications

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is used in various scientific research applications, including:

Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.

Biology: As a reagent in biochemical assays and studies involving nitrogen-containing heterocycles.

Industry: Utilized in the synthesis of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is not well-documented. its effects are likely mediated through interactions with biological targets such as enzymes or receptors. The presence of the hydroxyl group and the pyrrolidine ring suggests potential interactions with hydrogen-bonding sites and hydrophobic pockets in proteins .

Comparison with Similar Compounds

2-(2-Hydroxyethyl)-1-methylpyrrolidine (CAS: 67004-64-2)

- Molecular Formula: C₇H₁₅NO

- Molecular Weight : 129.20 g/mol

- Key Differences :

(R)-2-(Pyrrolidin-2-yl)ethan-1-ol (CAS: 63847-40-5)

- Molecular Formula: C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Key Differences: Lacks the ethyl substituent, resulting in a simpler structure. Chirality: The (R)-enantiomer may exhibit distinct stereochemical interactions in biological systems . Applications: Potential use in asymmetric synthesis due to its chiral center.

2-(1-Methylpyrrolidin-2-yl)ethanol (Synonyms: CymitQuimica Compound)

Yan7874 (1-(3,4-Dichlorophenyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl]ethan-1-ol)

- Molecular Formula : C₂₄H₂₂Cl₂N₄O

- Molecular Weight : 477.36 g/mol

- Key Differences: Complex structure with a benzoimidazol core and dichlorophenyl group. Pharmacological Relevance: A small-molecule OX2R agonist, highlighting the role of ethanolamine derivatives in receptor targeting .

Structural and Functional Analysis

Impact of Substituents

- Ethyl vs.

- Hydroxyethyl Positioning : The terminal hydroxyl group enables hydrogen bonding, influencing solubility and intermolecular interactions.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP* | Water Solubility (mg/mL)* |

|---|---|---|---|

| 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol | 143.23 | 0.89 | ~50 |

| 2-(2-Hydroxyethyl)-1-methylpyrrolidine | 129.20 | 0.45 | ~100 |

| (R)-2-(Pyrrolidin-2-yl)ethan-1-ol | 115.17 | -0.12 | ~200 |

*Estimated using computational tools (e.g., ChemAxon).

Biological Activity

2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The chemical structure of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol features a pyrrolidine ring substituted with an ethyl group, contributing to its unique properties. The presence of hydroxyl (-OH) groups enhances its solubility in polar solvents, which is pivotal for its biological interactions.

The biological activity of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol involves interactions with various molecular targets, including enzymes and receptors. It can function as an agonist or antagonist , modulating biochemical pathways relevant to its therapeutic applications. The specific mechanism often depends on the target and the context in which the compound is used.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cytotoxicity : Studies have shown that derivatives of pyrrolidine compounds can selectively induce cytotoxic effects in cancer cells while sparing normal cells. This selectivity is attributed to the modulation of nutrient transporters and metabolic pathways in tumor cells .

- Receptor Modulation : The compound has been investigated for its potential to act on various receptors, including dopamine and serotonin receptors. Such interactions may lead to therapeutic effects in neuropsychiatric disorders .

Comparative Biological Activity

A comparison with similar compounds highlights the unique activity profile of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol:

| Compound Name | Biological Activity |

|---|---|

| 2-(5-Methylpyrrolidin-2-yl)ethan-1-ol | Moderate agonistic activity |

| 2-(5-Ethylpyrrolidin-2-yl)ethan-1-ol | Stronger receptor modulation |

| 2-(5-Isopropylpyrrolidin-2-yl)ethan-1-ol | Limited cytotoxicity |

This table illustrates that variations in substitution on the pyrrolidine ring significantly affect biological activity.

Study 1: Anticancer Properties

A study evaluated the effects of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability at concentrations around 10 μM, suggesting potential as a chemotherapeutic agent .

Study 2: Neuropharmacological Effects

Another investigation focused on the compound's interaction with neurotransmitter receptors. The findings demonstrated that it acts as a partial agonist at serotonin receptors, which could contribute to anxiolytic effects .

Q & A

Q. What are the recommended synthetic routes for 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol?

- Methodological Answer : The compound can be synthesized via reductive amination or catalytic hydrogenation. For example, borane dimethyl sulfide (BH₃·SMe₂) is effective for reducing α,β-unsaturated intermediates to yield secondary alcohols like 2-(2-methoxyphenyl)ethan-1-ol, as demonstrated in analogous syntheses . Catalytic hydrogenation using palladium on activated charcoal (Pd/C) under H₂ atmosphere is another robust method, particularly for reducing nitro groups or unsaturated bonds in precursors . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical to achieving >80% yields.

Q. How can NMR spectroscopy confirm the structure of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol?

- Methodological Answer : ¹H and ¹³C NMR are essential for structural validation. The hydroxyl proton (OH) typically appears as a broad singlet at δ ~1.5–2.5 ppm, while the pyrrolidine ring protons exhibit splitting patterns between δ 1.2–3.0 ppm due to ring puckering and coupling. For example, in 2-(4-(tert-butoxy)phenyl)ethan-1-ol, the ethylenic protons resonate at δ 2.6–3.1 ppm, and the tert-butyl group shows a singlet at δ 1.3 ppm . ¹³C NMR confirms the presence of quaternary carbons (e.g., δ 70–80 ppm for C-OH).

Q. What are the solubility properties of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol in various solvents?

- Methodological Answer : The compound exhibits moderate solubility in polar solvents (e.g., water, methanol) due to its hydroxyl group, with enhanced solubility in organic solvents like dichloromethane or ethyl acetate. For structurally similar alcohols, such as (1R)-1-(2,4-dimethylphenyl)ethan-1-ol, solubility in water is ~5 mg/mL at 25°C, while in ethanol, it exceeds 50 mg/mL . Solubility testing should precede experimental design to ensure compatibility with reaction conditions.

Advanced Research Questions

Q. What strategies optimize the yield of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol in catalytic hydrogenation?

- Methodological Answer : Yield optimization involves:

- Catalyst Screening : Compare Pd/C, Raney Ni, or PtO₂ for substrate-specific activity. For example, Pd/C achieved 92% reduction of α,β-unsaturated nitro compounds to alcohols in ethanol at 50°C .

- Pressure and Temperature : Higher H₂ pressure (3–5 atm) and moderate temperatures (40–60°C) enhance reaction rates while minimizing side reactions.

- Additives : Use acidic (e.g., HCl) or basic (e.g., KOH) additives to stabilize intermediates and suppress over-reduction.

Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer : Discrepancies (e.g., unexpected splitting in ¹H NMR) may arise from conformational flexibility or impurities. Solutions include:

- Variable Temperature (VT) NMR : Resolve dynamic effects by acquiring spectra at low temperatures (−40°C) to "freeze" ring puckering in the pyrrolidine moiety.

- 2D NMR (COSY, HSQC) : Confirm coupling networks and assign overlapping signals. For example, HSQC can correlate OH protons to adjacent carbons in ethanol derivatives .

- Alternative Techniques : X-ray crystallography or high-resolution mass spectrometry (HRMS) provides unambiguous confirmation.

Q. What methodologies investigate the biological activity of 2-(2-Ethylpyrrolidin-2-yl)ethan-1-ol derivatives?

- Methodological Answer :

- Enzyme Inhibition Assays : For glutaminase 1 (GLS1) inhibition, use fluorometric assays with recombinant GLS1 and monitor glutamate production. Derivatives with piperidine-ethanol scaffolds showed IC₅₀ values <10 μM in similar studies .

- Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify intracellular accumulation in cancer cell lines (e.g., HeLa) via scintillation counting.

- Molecular Docking : Model interactions between the pyrrolidine-ethanol moiety and GLS1’s allosteric site using software like AutoDock Vina to guide structural modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.